Solubility Advantage of 1,5-Dinitronaphthalene in N-Methyl-2-Pyrrolidone (NMP) vs. 1,8-Dinitronaphthalene
1,5-Dinitronaphthalene exhibits significantly lower solubility in N-methyl-2-pyrrolidone (NMP) compared to its close isomer, 1,8-dinitronaphthalene. This difference is critical for designing efficient separation and purification processes, as the crystallization region of 1,8-DNN was found to be smaller than that of 1,5-DNN at each temperature [1].
| Evidence Dimension | Solubility in NMP |
|---|---|
| Target Compound Data | Lower solubility (quantified by phase diagram) |
| Comparator Or Baseline | 1,8-Dinitronaphthalene (larger solubility) |
| Quantified Difference | Crystallization region of 1,8-DNN is smaller than that of 1,5-DNN; solubility of 1,8-DNN in NMP is larger than that of 1,5-DNN [1] |
| Conditions | N-methyl-2-pyrrolidone solvent, temperature range 313.15–343.15 K |
Why This Matters
This quantifiable difference in solubility directly impacts the feasibility and cost-effectiveness of separating 1,5-DNN from isomeric mixtures produced during nitration, a common challenge in its industrial production [2].
- [1] INIS Repository. Solubility and phase diagrams of 1,5- and 1,8-dinitronaphthalene in N-methyl-2-pyrrolidone. Available at: https://inis.iaea.org/search/translate.aspx?RN=48001078 View Source
- [2] US Patent 6,992,230. Process for the production of 1,5-dinitronaphthalene. Available at: https://patents.google.com/patent/US6992230B2/en View Source
